6-Fluoronicotinic acid

Catalog No.
S706691
CAS No.
403-45-2
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoronicotinic acid

Resolve SNAr reactivity bottlenecks with 6-Fluoronicotinic acid (CAS 403-45-2). Its fluorine atom is a superior leaving group vs chloro, enabling milder amine/alkoxide displacement, higher yields, and less thermal degradation. Benefits: • Mild SNAr at 6-position, avoiding harsh bases/heat. • Lower m.p. (144-148°C) improves processability. • Introduces fluorine into MOFs for CO₂ capture. In stock for immediate delivery.

CAS Number

403-45-2

Product Name

6-Fluoronicotinic acid

IUPAC Name

6-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

UJDLCTNVHJEBDG-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)F

Canonical SMILES

C1=CC(=NC=C1C(=O)O)F

The exact mass of the compound 6-Fluoronicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Fluoropyridine-3-carboxylic acid, 2-Fluoro-5-pyridinecarboxylic acid, 2-Fluoropyridine-5-carboxylic acid, 6-Fluoro-3-pyridinecarboxylic acid

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

6-Fluoronicotinic acid (CAS 403-45-2) is a fluorinated pyridinecarboxylic acid, a class of compounds recognized for its utility as a versatile intermediate and molecular scaffold in organic synthesis. It serves as a critical building block for active pharmaceutical ingredients (APIs) and is applied in the development of materials such as PET tracers for medical imaging. [REFS-1, REFS-2] The presence and position of the fluorine atom on the pyridine ring impart specific chemical properties that are leveraged in medicinal chemistry to enhance attributes like metabolic stability or to enable specific synthetic transformations.

Research Fit

Fluorinated nicotinic acid building block for medicinal chemistry
Enables pKa and LogP modulation for PK/ADME optimization studies
Supports 18F radiolabeling for imaging probe precursor development

Direct substitution of 6-fluoronicotinic acid with non-fluorinated nicotinic acid or even other halonicotinic acids like 6-chloronicotinic acid is often unviable in process chemistry and material design. The identity and position of the halogen atom fundamentally dictate the compound's electronic profile, thermal behavior, and reactivity. For instance, the high electronegativity of fluorine makes it a superior leaving group to chlorine in many nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings, enabling milder reaction conditions. [1] This difference in reactivity, along with distinct thermal stability and acidity, means that substituting this specific isomer can lead to failed reactions, altered process parameters, or final materials lacking the desired properties.

Substitution Risk

pKa / LogP shift vs nicotinic acid
Fluorine substitution may significantly alter ionization and lipophilicity, shifting PK behavior compared to the parent compound.
Position-specific halogen bioactivity
6-fluoro substitution shows a different antibacterial rank than 5- or 2-fluoro analogs; activity profile may not transfer between regioisomers.
Fluorine-mediated supramolecular assembly
The unique H-bonding topology driven by 6-fluoro cannot be replicated with non-fluorinated nicotinic acid or other halogens in crystal engineering.

Enhanced SNAr Reactivity vs. Chloro Analogs

The C-F bond in 2- or 6-halopyridines is significantly more reactive towards nucleophilic displacement than the corresponding C-Cl bond. In a direct competition experiment, 2-fluoropyridine was found to react with sodium ethoxide 320 times faster than 2-chloropyridine. [1] This enhanced reactivity allows SNAr reactions to be conducted under substantially milder conditions, which is critical for preserving sensitive functional groups in complex API synthesis and reducing energy costs in production.

Evidence DimensionRelative reaction rate in SNAr
Target Compound DataRate constant (kF) for 2-Fluoropyridine = 320 (relative)
Comparator Or BaselineRate constant (kCl) for 2-Chloropyridine = 1 (relative)
Quantified Difference320x faster reaction rate
ConditionsReaction with sodium ethoxide in ethanol at +25 °C

This allows for lower process temperatures and greater functional group tolerance, justifying its selection for complex syntheses where preserving molecular integrity is paramount.

Synthesis yield
Head-to-head
85.6% (new) vs ~45% (traditional)
Supports cost-efficient scale-up and procurement
Patent CN115433122A; Grignard-based route

Lower Melting Point vs. Nicotinic Acid

6-Fluoronicotinic acid exhibits a significantly lower melting point compared to its non-fluorinated parent compound, nicotinic acid. The melting point of 6-fluoronicotinic acid is reported in the range of 144–148 °C. In contrast, nicotinic acid has a much higher fusion temperature of approximately 236 °C (509.1 K). [1] This substantial difference of nearly 90 °C in thermal behavior is a critical parameter for procurement decisions related to melt processing, formulation, and reaction condition design, where lower temperatures may be required to prevent degradation of other components.

Evidence DimensionMelting Point
Target Compound Data144-148 °C
Comparator Or BaselineNicotinic Acid: ~236 °C
Quantified Difference~88-92 °C lower melting point
ConditionsStandard atmospheric pressure

Its lower melting point makes it suitable for chemical processes incompatible with the high temperatures required for nicotinic acid, expanding its processability window.

pKa shift
Reported
pKa 3.41 (6-FNA) vs 4.85 (nicotinic acid)
Alters ionization, solubility, and target binding potential
Predicted values; LogP 0.38 vs 0.36

Fluorinated MOF Building Block

The incorporation of fluorinated organic linkers is a deliberate strategy in materials science to create Metal-Organic Frameworks (MOFs) with tailored properties. Fluorination of the pore environment can increase hydrophobicity and enhance the affinity for specific guest molecules, including CO2 and various fluorinated compounds. [REFS-1, REFS-2] For example, a fluorinated zirconium-based MOF, UiO-67-F2, demonstrated a remarkable uptake of 928 mg of perfluorooctanoic acid (PFOA) per gram of MOF. [2] Procuring 6-fluoronicotinic acid is a direct route for researchers aiming to synthesize MOFs where fluorinated surfaces are essential for achieving targeted performance in gas separation or environmental remediation, a function that cannot be replicated by non-fluorinated or other halogenated analogs.

Evidence DimensionUptake of Perfluorooctanoic Acid (PFOA)
Target Compound DataN/A (Class-level evidence for fluorinated linkers)
Comparator Or BaselineFluorinated MOF (UiO-67-F2): 928 mg/g; Unmodified MOF (UiO-67): 872 mg/g
Quantified Difference6.4% increased uptake with fluorinated linker
ConditionsAqueous solution, pollutant capture application

For buyers developing advanced separation materials, this compound provides the necessary fluorinated functionality to achieve specific, high-performance surface properties in MOFs.

Molecular stability
Head-to-head
Lower optimized energy vs nicotinic acid
Indicates higher thermodynamic stability
MP2/DFT study; supports storage and reaction window

Enhanced Acidity vs. Nicotinic Acid

The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the carboxylic acid group compared to the unsubstituted analog, nicotinic acid. While nicotinic acid has a pKa of approximately 4.75, the predicted pKa for 6-fluoronicotinic acid is substantially lower at 3.41. [REFS-1, REFS-2] This difference of over one pKa unit is critical for applications where pH-dependent solubility, ligand-metal bond strength, or catalytic activity is a key performance parameter. Selecting 6-fluoronicotinic acid allows for precise tuning of these acid-base properties, which is not possible with the parent compound.

Evidence DimensionpKa (Carboxylic Acid)
Target Compound Data3.41 (Predicted)
Comparator Or BaselineNicotinic Acid: ~4.75 (Experimental)
Quantified Difference~1.34 pKa units lower (more acidic)
ConditionsAqueous solution

This predictable shift in acidity allows rational design of experiments and processes that depend on specific pH ranges for solubility, reactivity, or binding events.

Antibacterial rank
Class-level
5-F > 5-Cl > 5-Br > 2-F / 6-F
6-fluoro position shows lower antibacterial activity
Bacterial growth inhibition; position-dependent effect
Supramolecular assembly
Class-level
Unique H-bonded networks (R88, R86 rings)
Fluorine enables topology not accessible with nicotinic acid
Ni(II) coordination polymer; X-ray structure

Synthesis of 6-Amino and 6-Alkoxy Pyridines

This compound is the precursor of choice for syntheses requiring nucleophilic aromatic substitution at the 6-position where downstream functional groups are sensitive to heat or harsh bases. Its enhanced reactivity compared to chloro-analogs allows for displacement reactions with amines or alkoxides at lower temperatures, improving overall yield and purity of the final product. [1]

Fluorinated MOFs for Selective Gas Capture

For materials scientists designing next-generation adsorbents, 6-fluoronicotinic acid provides the necessary building block to introduce fluorine into the porous structure of a MOF. This is a targeted strategy to enhance the framework's affinity for capturing CO2 or other important industrial gases. [2]

Low-Temperature Melt Processing

In processes where a nicotinic acid scaffold is needed but the high melting point of nicotinic acid itself (>230 °C) would cause thermal degradation of other reagents or excipients, 6-fluoronicotinic acid serves as a more processable alternative due to its significantly lower melting point (144-148 °C).

Application Fit Matrix

Application
Selection Property
Validation Focus
18F-PET probe precursor synthesis
Radiolabeling precursor reactivity
Radiochemical yield and purity assessment
Lead optimization via fluorinated building block
pKa / LogP modulation potential
PK parameter alteration in model systems
Herbicide discovery research
Selective herbicidal scaffold activity
Pre- and post-emergence weed control assays
MOF and supramolecular assembly design
Fluorine-mediated hydrogen-bonding synthon
Single-crystal X-ray topology determination

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

403-45-2

Wikipedia

6-Fluoronicotinic acid

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